molecular formula C15H17N3O5 B8478914 N,N-diethyl-2-cyano-3-(3-methoxy-4-hydroxy-5-nitrophenyl)acrylamide

N,N-diethyl-2-cyano-3-(3-methoxy-4-hydroxy-5-nitrophenyl)acrylamide

Cat. No. B8478914
M. Wt: 319.31 g/mol
InChI Key: MAZRYCCTAIVEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-cyano-3-(3-methoxy-4-hydroxy-5-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C15H17N3O5 and its molecular weight is 319.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-diethyl-2-cyano-3-(3-methoxy-4-hydroxy-5-nitrophenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-2-cyano-3-(3-methoxy-4-hydroxy-5-nitrophenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N,N-diethyl-2-cyano-3-(3-methoxy-4-hydroxy-5-nitrophenyl)acrylamide

Molecular Formula

C15H17N3O5

Molecular Weight

319.31 g/mol

IUPAC Name

2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C15H17N3O5/c1-4-17(5-2)15(20)11(9-16)6-10-7-12(18(21)22)14(19)13(8-10)23-3/h6-8,19H,4-5H2,1-3H3

InChI Key

MAZRYCCTAIVEQP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask was charged with 3-methoxy-4-hydroxy-5-nitrobenzaldehyde (25 g, 0.126 mole) (formula 2 where R is methyl) and N,N-diethylaminocyanoacetamide (formula (3)) (22.2 g, 0.158 mole), acetic acid (4.18 g) and piperidine (5.94 g), along with toluene (250 mL) and was heated to a reflux temperature of about 105-110° C. Water was removed azeotrophically for 15 hours. The reaction mixture was concentrated and quenched into dilute hydrochloric acid and chilled water (375 mL), and stirred for 3 hours. The precipitated solid was filtered and dried to provide 36 g (88.95% yield, HPLC purity of 94.2% (including isomer)) of the N,N-diethyl-2-cyano-3-(3-methoxy-4-hydroxy-5-nitrophenyl)acrylamide, which was used as such for the next stage.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,N-diethylaminocyanoacetamide
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
5.94 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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